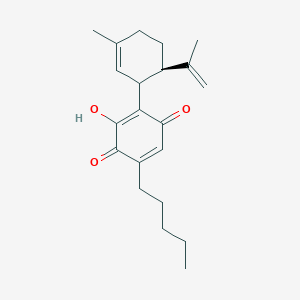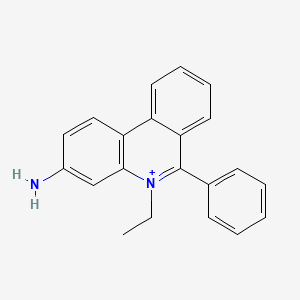![molecular formula C20H23F3N2O B1214470 (5-ethyl-1-azabicyclo[2.2.2]octan-7-yl)-[7-(trifluoromethyl)quinolin-4-yl]methanol CAS No. 38199-17-6](/img/structure/B1214470.png)
(5-ethyl-1-azabicyclo[2.2.2]octan-7-yl)-[7-(trifluoromethyl)quinolin-4-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-ethyl-1-azabicyclo[222]octan-7-yl)-[7-(trifluoromethyl)quinolin-4-yl]methanol is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-ethyl-1-azabicyclo[2.2.2]octan-7-yl)-[7-(trifluoromethyl)quinolin-4-yl]methanol typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline ring can be synthesized through various methods, including the Skraup synthesis or Friedländer synthesis, which involve the condensation of aniline derivatives with ketones or aldehydes under acidic conditions.
The bicyclic structure, 1-azabicyclo[222]octane, can be synthesized through a series of cyclization reactions starting from simple amines and alkenes
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the employment of catalysts to enhance reaction rates and selectivity. Additionally, purification steps such as recrystallization or chromatography would be necessary to obtain the compound in high purity.
化学反应分析
Types of Reactions
(5-ethyl-1-azabicyclo[2.2.2]octan-7-yl)-[7-(trifluoromethyl)quinolin-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the quinoline ring would produce tetrahydroquinoline derivatives.
科学研究应用
Chemistry
In chemistry, (5-ethyl-1-azabicyclo[2.2.2]octan-7-yl)-[7-(trifluoromethyl)quinolin-4-yl]methanol is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. Its bicyclic structure and quinoline moiety make it a candidate for drug design and development.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Quinoline derivatives are known for their antimicrobial and antimalarial properties, and the addition of the bicyclic structure could enhance these effects or introduce new biological activities.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of (5-ethyl-1-azabicyclo[2.2.2]octan-7-yl)-[7-(trifluoromethyl)quinolin-4-yl]methanol would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors. The quinoline moiety could intercalate with DNA or inhibit enzymes involved in nucleic acid synthesis, while the bicyclic structure could enhance binding affinity and specificity.
相似化合物的比较
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine, known for their antimalarial properties.
Bicyclic Amines: Compounds like tropane alkaloids, which have pharmacological effects on the nervous system.
Uniqueness
The uniqueness of (5-ethyl-1-azabicyclo[2.2.2]octan-7-yl)-[7-(trifluoromethyl)quinolin-4-yl]methanol lies in its combination of a quinoline moiety with a bicyclic structure and a trifluoromethyl group. This combination could result in unique chemical and biological properties not found in other similar compounds.
属性
CAS 编号 |
38199-17-6 |
|---|---|
分子式 |
C20H23F3N2O |
分子量 |
364.4 g/mol |
IUPAC 名称 |
(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-[7-(trifluoromethyl)quinolin-4-yl]methanol |
InChI |
InChI=1S/C20H23F3N2O/c1-2-12-11-25-8-6-13(12)9-18(25)19(26)16-5-7-24-17-10-14(20(21,22)23)3-4-15(16)17/h3-5,7,10,12-13,18-19,26H,2,6,8-9,11H2,1H3 |
InChI 键 |
QFVZIFGMGPEWHZ-UHFFFAOYSA-N |
SMILES |
CCC1CN2CCC1CC2C(C3=C4C=CC(=CC4=NC=C3)C(F)(F)F)O |
规范 SMILES |
CCC1CN2CCC1CC2C(C3=C4C=CC(=CC4=NC=C3)C(F)(F)F)O |
同义词 |
7'-trifluoromethyldihydrocinchonidine 7'-trifluoromethyldihydrocinchonidine dihydrochloride, (8alpha,9R)-isomer 7'-trifluoromethyldihydrocinchonidine dihydrochloride, (9S-(+-))-isomer 7'-trifluoromethyldihydrocinchonidine, (8alpha,9R)-isomer Ro 20-7776-001 WR-199426 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















